Benzaldehyde chloroacetylhydrazone
Description
Benzaldehyde chloroacetylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde (C₆H₅CHO) with chloroacetylhydrazine (NH₂NHCOCH₂Cl). This compound features a benzylidene group linked to a chloroacetyl-substituted hydrazine moiety, yielding the general structure C₆H₅CH=NNHCOCH₂Cl (inferred molecular formula: C₉H₈ClN₂O) . Hydrazones are widely studied for their applications in coordination chemistry, pharmaceuticals, and organic synthesis due to their ability to act as ligands or intermediates.
Properties
CAS No. |
775-25-7 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-9(13)12-11-7-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+ |
InChI Key |
VBRGLVUYRZOKSO-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide typically involves the reaction of 2-chloroacetic acid with benzylidenehydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form hydrazines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium hydride , sodium amide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of hydrazones and Schiff bases.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors or other therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares benzaldehyde chloroacetylhydrazone with structurally related hydrazones:
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₉H₈ClN₂O | Chloroacetyl group at hydrazine terminus |
| Benzaldehyde phenylhydrazone | C₁₃H₁₂N₂O | Phenyl group substituted on hydrazine |
| Benzaldehyde 4-nitrophenylhydrazone | C₁₃H₁₀N₄O₂ | Nitro group on phenyl ring of hydrazine |
| Cinnamoyl chloroacetylhydrazine | C₁₁H₁₀ClN₂O | Cinnamoyl (α,β-unsaturated) backbone |
The chloroacetyl group in this compound enhances electrophilicity compared to non-halogenated analogs, making it more reactive in nucleophilic substitution or cyclization reactions .
Physicochemical Properties
- Melting Points: this compound: Not reported (inferred to be >150°C based on analogs like cinnamoyl chloroacetylhydrazine derivatives ). Benzaldehyde 4-nitrophenylhydrazone: Limited data, but nitro-substituted hydrazones typically exhibit higher melting points due to polarity . Diphenylchloroacetylhydrazine analogs: Melting points range from 185°C to 217°C .
Solubility :
Reactivity and Stability
- This compound is expected to undergo hydrolysis under acidic or basic conditions, releasing benzaldehyde and chloroacetylhydrazine. The chloroacetyl group may participate in nucleophilic acyl substitution, enabling cross-coupling reactions .
- Compared to benzaldehyde phenylhydrazone , the chloroacetyl derivative is more reactive but less stable under humid conditions due to the hydrolytic sensitivity of the chloroacetyl group .
- Benzaldehyde 4-nitrophenylhydrazone is stabilized by resonance from the nitro group, reducing its reactivity in non-polar environments .
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